4-((4-fluorophenyl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)butanamide
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Overview
Description
4-((4-fluorophenyl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)butanamide is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound features a unique structure that includes a fluorophenyl group, a sulfonyl group, a pyridinyl group, and a thiazolyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 4-((4-fluorophenyl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)butanamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the thiazole ring, followed by the introduction of the pyridine moiety. The final steps involve the sulfonylation of the fluorophenyl group and the coupling of the butanamide chain. Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-((4-fluorophenyl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)butanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes due to its unique structural features.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-((4-fluorophenyl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)butanamide involves its interaction with specific molecular targets. The fluorophenyl and pyridinyl groups allow it to bind to enzymes or receptors, modulating their activity. The sulfonyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
When compared to similar compounds, 4-((4-fluorophenyl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)butanamide stands out due to its unique combination of functional groups. Similar compounds include:
- 4-((4-chlorophenyl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)butanamide
- 4-((4-bromophenyl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)butanamide These compounds share similar structural features but differ in their halogen substituents, which can significantly impact their chemical reactivity and biological activity.
Properties
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3S2/c19-13-6-8-14(9-7-13)27(24,25)11-3-5-17(23)22-18-21-16(12-26-18)15-4-1-2-10-20-15/h1-2,4,6-10,12H,3,5,11H2,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTZQFYOJROSKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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